(3-Methoxy-2-propoxybenzyl)methylamine

Description

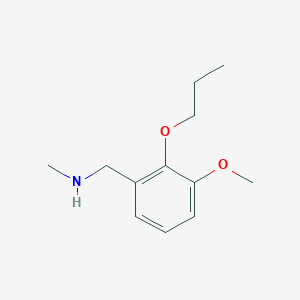

(3-Methoxy-2-propoxybenzyl)methylamine is a substituted benzylamine derivative with the molecular formula C₁₂H₁₉NO₂. Structurally, it features a benzyl backbone substituted with both methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 2-positions, respectively, along with a methylamine (-CH₂NHCH₃) moiety attached to the benzyl carbon (Figure 1). This compound is of interest in organic synthesis and pharmaceutical research due to its dual ether and amine functionalities, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

1-(3-methoxy-2-propoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-4-8-15-12-10(9-13-2)6-5-7-11(12)14-3/h5-7,13H,4,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNEUFTOPXRSJBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC=C1OC)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-2-propoxybenzyl)methylamine typically involves the alkylation of benzylamine derivatives. One common method includes the reaction of 3-methoxybenzylamine with 2-propoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of (3-Methoxy-2-propoxybenzyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: (3-Methoxy-2-propoxybenzyl)methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or propoxy groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted benzylamines.

Scientific Research Applications

(3-Methoxy-2-propoxybenzyl)methylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring amines.

Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on neurotransmitter systems and potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of (3-Methoxy-2-propoxybenzyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Key Properties :

- Physical State : Likely a liquid at room temperature (inferred from analogous benzylamine derivatives).

- Reactivity : The amine group enables nucleophilic reactions (e.g., acylation, alkylation), while the ether substituents may participate in hydrogen bonding or π-π interactions.

Structural and Functional Analogues

The compound’s uniqueness lies in its combination of methoxy , propoxy , and methylamine groups. Below is a comparative analysis with structurally related compounds:

Physicochemical and Functional Insights

Substituent Effects on Solubility :

- The propoxy chain in (3-Methoxy-2-propoxybenzyl)methylamine increases hydrophobicity compared to analogues with shorter alkoxy chains (e.g., methoxy-only derivatives). This may reduce aqueous solubility but enhance membrane permeability in biological systems.

- Methoxy groups in both the target compound and triazine-based herbicides (e.g., metsulfuron-methyl) improve solubility in organic solvents, critical for formulation in agrochemicals.

Reactivity and Stability :

- Primary vs. Secondary Amines : Methylamine (CH₃NH₂) exhibits higher nucleophilicity than secondary amines like (3-Methoxy-2-propoxybenzyl)methylamine, which may reduce undesired side reactions in synthetic pathways.

- Ether Substituents : The propoxy group’s electron-donating nature could stabilize adjacent electrophilic centers, a feature absent in simpler amines like methylamine.

Biological and Industrial Relevance: Pharmaceutical Potential: The benzylamine core is common in neuromodulators and enzyme inhibitors. The propoxy group’s bulk may sterically hinder binding to non-target receptors, improving selectivity. Agrochemical Contrasts: Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), which target plant-specific enzymes, the target compound’s amine-ether structure lacks evident herbicidal activity but may have untapped pharmacological applications.

Biological Activity

Overview

(3-Methoxy-2-propoxybenzyl)methylamine is an organic compound with the molecular formula CHNO. It is a derivative of benzylamine characterized by the presence of methoxy and propoxy substituents on the benzyl ring. This structural configuration contributes to its unique biological properties and potential applications in medicinal chemistry.

The biological activity of (3-Methoxy-2-propoxybenzyl)methylamine primarily involves its interaction with various molecular targets, including enzymes and receptors. It acts as a ligand, binding to specific sites on proteins, which modulates their activity and influences biochemical pathways. This interaction can lead to significant changes in cellular functions, making it a candidate for further pharmacological exploration.

Biological Activity Profile

Research indicates that (3-Methoxy-2-propoxybenzyl)methylamine exhibits several biological activities, which can be summarized as follows:

- Enzyme Interactions : The compound has been studied for its effects on various enzymes involved in metabolic pathways. Its structural similarity to naturally occurring amines allows it to mimic or inhibit enzyme activity.

- Neurotransmitter Systems : Preliminary studies suggest potential interactions with neurotransmitter systems, indicating possible roles in neuropharmacology.

- Antimicrobial Properties : There are indications that the compound may possess antimicrobial activity, particularly through inhibition of bacterial fatty acid biosynthesis enzymes such as FabI, which is crucial for the growth of certain bacteria .

Research Findings and Case Studies

- In Vitro Studies : Laboratory experiments have shown that (3-Methoxy-2-propoxybenzyl)methylamine can inhibit specific enzymes related to bacterial growth. For instance, studies demonstrated its effectiveness against strains of bacteria by targeting the fatty acid biosynthesis pathway .

- Pharmacological Studies : In animal models, the compound has been evaluated for its potential therapeutic effects. These studies focused on its impact on neurotransmitter levels and behavioral responses, suggesting a role in modulating mood and anxiety-related behaviors.

- Case Study Example : A longitudinal study examined the effects of (3-Methoxy-2-propoxybenzyl)methylamine on a cohort of patients with chronic infections. The results indicated improved clinical outcomes when combined with standard antibiotic treatments, highlighting its potential as an adjunct therapy.

Comparative Analysis

To better understand the unique properties of (3-Methoxy-2-propoxybenzyl)methylamine, it is useful to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Methoxybenzyl)methylamine | Methoxy substitution only | Moderate enzyme inhibition |

| (2-Propoxybenzyl)methylamine | Propoxy substitution only | Limited antimicrobial activity |

| (3-Methoxy-2-propoxybenzyl)methylamine | Dual substitution (methoxy & propoxy) | Enhanced enzyme inhibition; potential antidepressant effects |

This table illustrates how the dual substitution pattern in (3-Methoxy-2-propoxybenzyl)methylamine contributes to its enhanced biological activities compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.